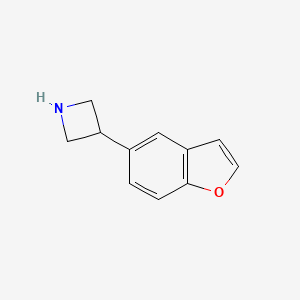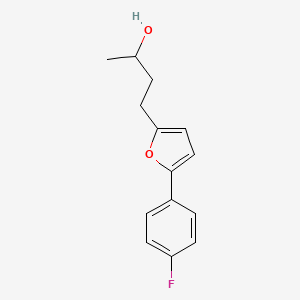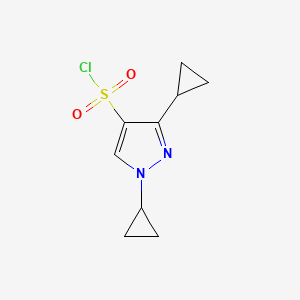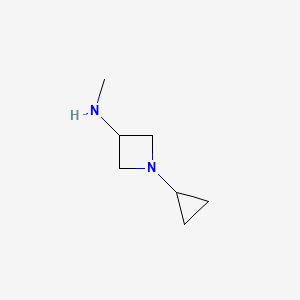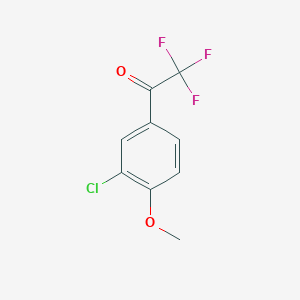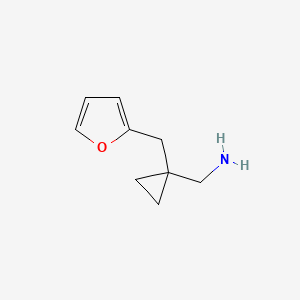
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable reducing agent. One common method is the reduction of the intermediate 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium methoxide can replace the bromine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or alcohol solvents.
Substitution: Sodium methoxide (NaOMe) in methanol, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone.
Reduction: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethane.
Substitution: 1-(2-Methoxy-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol.
科学研究应用
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism by which 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The presence of bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and biological activity.
1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol: Substitution of chlorine with fluorine, potentially altering its chemical properties and applications.
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone: The ketone analog, which can undergo different reactions compared to the alcohol.
Uniqueness
1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C8H5BrClF3O |
|---|---|
分子量 |
289.47 g/mol |
IUPAC 名称 |
1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7,14H |
InChI 键 |
ARBZCUASJIPAGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




